molecular formula C14H18N2O2S B12530200 5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide CAS No. 671783-60-1

5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide

Cat. No.: B12530200
CAS No.: 671783-60-1
M. Wt: 278.37 g/mol
InChI Key: YSPCXMQPWAKPAU-UHFFFAOYSA-N
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Description

5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of chemicals Indole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes, receptors, and ion channels. The compound may exert its effects through modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A naturally occurring psychedelic compound with a similar indole structure.

    5-Methoxy-N-isopropyltryptamine (5-MeO-MiPT): A synthetic psychedelic compound with structural similarities.

    5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Another synthetic psychedelic compound with a related structure.

Uniqueness

5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide is unique due to the presence of the 2-methyl-2-sulfanylpropyl group, which distinguishes it from other indole derivatives. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

671783-60-1

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

5-methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C14H18N2O2S/c1-14(2,19)8-15-13(17)12-7-9-6-10(18-3)4-5-11(9)16-12/h4-7,16,19H,8H2,1-3H3,(H,15,17)

InChI Key

YSPCXMQPWAKPAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=CC2=C(N1)C=CC(=C2)OC)S

Origin of Product

United States

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